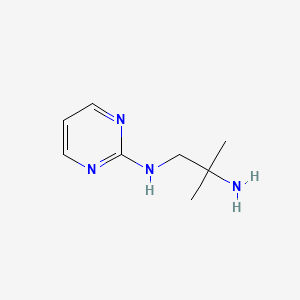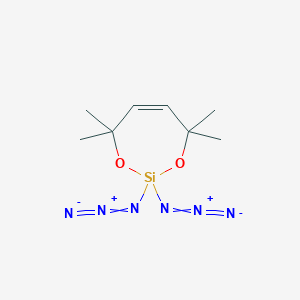
2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine is an organosilicon compound known for its unique structural features and reactivity. This compound contains azido groups and a dioxasilepine ring, making it a subject of interest in various fields of chemical research.
准备方法
The synthesis of 2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine.
Azidation Reaction: The introduction of azido groups is achieved through a reaction with sodium azide (NaN₃) under controlled conditions. This step requires careful handling due to the potential explosiveness of azides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in substitution reactions, often with nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine has several scientific research applications:
Chemical Synthesis: It is used as a precursor in the synthesis of other organosilicon compounds and azido-containing molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Its azido groups can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicinal Chemistry:
作用机制
The mechanism by which 2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine exerts its effects is primarily through its azido groups. These groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar compounds to 2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine include:
2,2-Diazido-4,4,7,7-tetramethyl-1,3,2-dioxasilepine: A closely related compound with a similar structure but different reactivity.
4,4,7,7-Tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine: The non-azido analog, which lacks the azido groups and thus has different chemical properties.
Azido-containing Organosilicon Compounds: Other organosilicon compounds with azido groups, which may have similar reactivity but different structural features.
The uniqueness of this compound lies in its combination of azido groups and the dioxasilepine ring, providing a distinct set of chemical properties and reactivity.
属性
CAS 编号 |
184763-34-6 |
|---|---|
分子式 |
C8H14N6O2Si |
分子量 |
254.32 g/mol |
IUPAC 名称 |
2,2-diazido-4,4,7,7-tetramethyl-1,3,2-dioxasilepine |
InChI |
InChI=1S/C8H14N6O2Si/c1-7(2)5-6-8(3,4)16-17(15-7,13-11-9)14-12-10/h5-6H,1-4H3 |
InChI 键 |
QNOYZWIVLIXRIC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC(O[Si](O1)(N=[N+]=[N-])N=[N+]=[N-])(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)
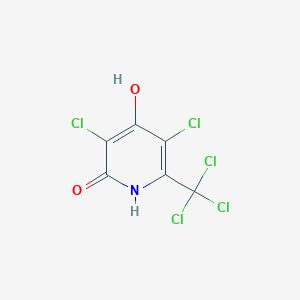
![Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester](/img/structure/B14258002.png)
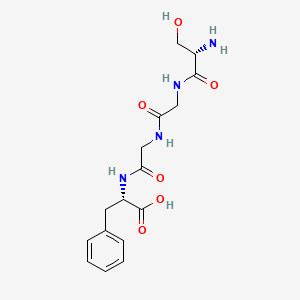
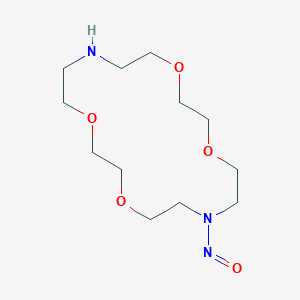
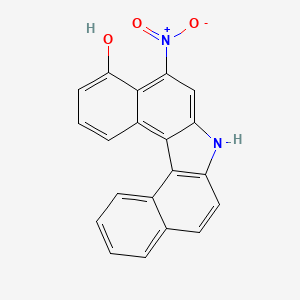
![1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14258013.png)
![(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde](/img/structure/B14258021.png)

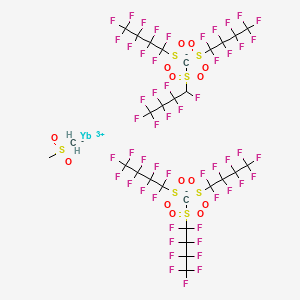
![4,4'-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B14258035.png)
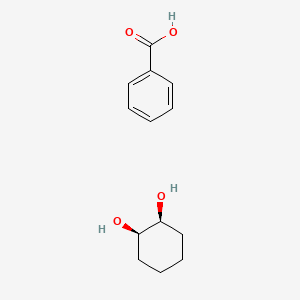
![2,2'-Methylenebis[6-(methoxymethyl)-4-methylphenol]](/img/structure/B14258038.png)
